molecular formula C43H69NO4Sn2 B14186434 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine CAS No. 917877-71-5

2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine

Cat. No.: B14186434
CAS No.: 917877-71-5
M. Wt: 901.4 g/mol
InChI Key: RZNCWWRXPHEYPD-UHFFFAOYSA-L
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Description

2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tricyclohexylstannyl groups attached to the pyridine ring through oxycarbonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with tricyclohexylstannyl reagents. One common method involves the use of tricyclohexylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The tricyclohexylstannyl groups can be oxidized to form corresponding stannic oxides.

    Reduction: The compound can be reduced to form simpler organotin derivatives.

    Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound can be used in the study of organotin compounds’ biological activity and their potential as antifouling agents.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack on electrophilic centers and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
  • 2,4-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine
  • 2,3-Bis{[(trimethylstannyl)oxy]carbonyl}pyridine

Uniqueness

2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine is unique due to the presence of tricyclohexylstannyl groups, which provide steric hindrance and influence the compound’s reactivity

Properties

CAS No.

917877-71-5

Molecular Formula

C43H69NO4Sn2

Molecular Weight

901.4 g/mol

IUPAC Name

bis(tricyclohexylstannyl) pyridine-2,3-dicarboxylate

InChI

InChI=1S/C7H5NO4.6C6H11.2Sn/c9-6(10)4-2-1-3-8-5(4)7(11)12;6*1-2-4-6-5-3-1;;/h1-3H,(H,9,10)(H,11,12);6*1H,2-6H2;;/q;;;;;;;2*+1/p-2

InChI Key

RZNCWWRXPHEYPD-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=C(N=CC=C4)C(=O)O[Sn](C5CCCCC5)(C6CCCCC6)C7CCCCC7

Origin of Product

United States

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